6-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVUEBXBBRYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81718-75-4 | |
| Record name | 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Halogen Bond Donor:the Chlorine Atom at the C6 Position Can Potentially Act As a Halogen Bond Donor. Halogen Bonding is an Increasingly Recognized Non Covalent Interaction Where a Halogen Atom Acts As an Electrophilic Species, Interacting with a Nucleophilic Site on the Target Molecule. This Can Contribute to the Specificity and Strength of the Binding.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
Understanding the ability of a compound to cross cellular membranes and reach its intracellular target is fundamental to evaluating its potential biological activity. For this compound, its physicochemical properties suggest that it is likely to be taken up by cells, although specific experimental data on this compound is not available.
The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The lipophilicity of a compound is a key determinant for passive diffusion across the lipid bilayer of the cell membrane. The presence of the benzofuran ring, along with the chloro and methyl groups, gives this compound a degree of lipophilicity that would favor its passage through the cell membrane. However, the ionizable carboxylic acid group can hinder this process. At physiological pH, this group will be largely deprotonated, making the molecule more polar and less able to freely diffuse across the nonpolar cell membrane. Therefore, the uptake might be pH-dependent, with higher uptake at a lower extracellular pH where a greater proportion of the carboxylic acid is in its neutral, more lipophilic form.
Alternatively, the compound could be a substrate for carrier-mediated transport systems. For instance, organic anion transporters (OATs) are a family of membrane proteins that facilitate the uptake of a wide range of endogenous and exogenous organic anions, including many drugs. Given the presence of the carboxylate group, it is plausible that this compound could be recognized and transported into the cell by one or more of these transporters.
Once inside the cell, the subcellular localization of the compound would depend on its interactions with various organelles and macromolecules. The relatively nonpolar benzofuran core might lead to some partitioning into lipid-rich environments such as the membranes of the endoplasmic reticulum or mitochondria. The carboxylic acid group, being polar, would favor localization in the more aqueous compartments like the cytosol. If the compound binds with high affinity to a specific intracellular protein, its localization will be dictated by the location of that target. For example, if its target is a nuclear receptor, the compound would be expected to accumulate in the nucleus.
Without direct experimental evidence from techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification, the precise mechanisms of cellular uptake and the resulting subcellular distribution of this compound remain speculative. However, its chemical structure provides a basis for formulating testable hypotheses regarding these crucial aspects of its cellular pharmacology.
Mechanistic Investigations of Ligand Target Interactions: Focus on 6 Chloro 3 Methyl 1 Benzofuran 2 Carboxylic Acid and Its Analogs in Vitro and Theoretical
Enzyme Binding and Inhibition Kinetics in Cell-Free Systems (e.g., Carbonic Anhydrases)
The benzofuran-2-carboxylic acid scaffold is a versatile pharmacophore known to interact with various enzyme targets. In cell-free systems, these compounds have demonstrated significant inhibitory activity against two major enzyme families: carbonic anhydrases (CAs) and cyclooxygenases (COX).
Carboxylic acids are recognized as a versatile chemotype for carbonic anhydrase inhibitors (CAIs), capable of interacting with the enzyme through multiple mechanisms, including coordination to the zinc ion as carboxylate anions, anchoring to the zinc-bound water molecule, or occluding the entrance to the active site cavity. nih.gov Research into a series of benzofuran-based carboxylic acid derivatives revealed potent and selective inhibition of specific human carbonic anhydrase (hCA) isoforms. nih.govnih.gov While the cytosolic, off-target isoforms hCA I and II were only weakly inhibited, the cancer-related, transmembrane isoforms hCA IX and XII were effectively targeted. nih.govnih.gov Certain analogs emerged as submicromolar inhibitors of hCA IX, demonstrating significant selectivity for this tumor-associated enzyme over the ubiquitous hCA I and II isoforms. nih.govnih.gov
| Compound | hCA I (KI, μM) | hCA II (KI, μM) | hCA IX (KI, μM) | hCA XII (KI, μM) |
|---|---|---|---|---|
| Analog 9b | >100 | 43.1 | 0.91 | 5.8 |
| Analog 9e | 5.1 | 3.7 | 0.79 | 6.2 |
| Analog 9f | >100 | 26.5 | 0.56 | 4.9 |
Data sourced from Eldehna et al., 2020. nih.govnih.govnih.gov
In addition to CAs, benzofuran derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) biosynthesis. nih.govnih.gov Studies have shown that a free carboxylic acid moiety is a crucial structural requirement for the time-dependent, irreversible inhibition of these enzymes. nih.gov While methylation of the carboxyl group does not significantly alter the initial reversible binding to the active site, it completely eliminates the subsequent irreversible inhibitory action. nih.gov Specific spiroindolone analogues that incorporate a benzofuran moiety have been identified as potent and highly selective inhibitors of COX-1 over COX-2. nih.gov For instance, one such analog exhibited an IC₅₀ value of 20.42 µM for COX-1, with significantly weaker inhibition of COX-2. nih.gov
Receptor Ligand Interaction Studies using in vitro Binding Assays and Biophysical Techniques
Beyond enzyme active sites, benzofuran derivatives have been shown to interact with other protein targets, as demonstrated by in vitro binding assays and biophysical methods. The interaction of benzofuran compounds with serum albumins, which act as carrier proteins, has been characterized using bovine serum albumin (BSA) as a model. nih.govencyclopedia.pub
Biophysical techniques, particularly circular dichroism (CD) and fluorescence spectroscopy, have been employed to elucidate these interactions. nih.govnih.gov CD spectroscopy studies revealed that certain benzofuran derivatives can alter the secondary structure of BSA upon binding. nih.govencyclopedia.pub For example, one 4-nitrophenyl-functionalized benzofuran (BF1) was found to increase the β–sheet content of BSA and enhance its thermal stability. nih.govencyclopedia.pub
Fluorescence quenching assays have been used to quantify the binding affinity. These experiments monitor the decrease in the intrinsic fluorescence of BSA (originating from tryptophan residues) upon successive additions of the benzofuran ligand. This data allows for the calculation of dissociation constants (kD), which fall within the nanomolar range, indicating a high-affinity interaction. nih.govnih.govencyclopedia.pub
| Compound | Technique | Dissociation Constant (kD) |
|---|---|---|
| Benzomonofuran (BF1) | Fluorescence Spectroscopy | 28.4 ± 10.1 nM |
| Benzodifuran (BDF1) | Fluorescence Spectroscopy | 142.4 ± 64.6 nM |
Data sourced from D'Urso et al., 2022. nih.govnih.govencyclopedia.pub
Molecular docking studies complement these experimental findings by predicting the binding modes. Such theoretical analyses suggest that monofuran derivatives may be housed preferentially in the interior of the protein structure, while more complex difuran derivatives tend to bind to the albumin surface with lower affinity. nih.govnih.gov While many well-known benzofuran-based drugs, such as Bufuralol, are known to interact with specific signaling receptors like β-adrenergic receptors, detailed in vitro binding studies for 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid to such receptors are not extensively documented in the reviewed literature. nih.gov
Modulation of Specific Molecular Pathways in Cultured Cell Lines (Non-Human, Non-Clinical Context)
In various non-clinical cancer cell lines, halogenated derivatives of benzofuran have been shown to induce apoptosis, or programmed cell death. encyclopedia.pub The mechanism of this induction is often caspase-dependent. For instance, treatment of human hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines with a methyl benzofuran-3-carboxylate derivative resulted in a significant increase in the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. encyclopedia.pub Specifically, caspase 3/7 activity increased by 73% in HepG2 cells and 85% in A549 cells following treatment. encyclopedia.pub Some benzofuran-based carboxylic acid analogs have also demonstrated pro-apoptotic actions in human breast cancer (MDA-MB-231) cells. nih.govnih.gov This suggests that a primary mechanism of the anti-proliferative effects observed for these compounds is the activation of the intrinsic or extrinsic apoptotic cascades.
Benzofuran derivatives exhibit a dual role in modulating cellular redox balance, acting as either antioxidants or pro-oxidants depending on the specific chemical structure and cellular context. encyclopedia.pub In a neuroprotective context, novel benzofuran-2-carboxamide (B1298429) derivatives have shown antioxidant activity by significantly attenuating N-methyl-D-aspartate (NMDA)-induced generation of reactive oxygen species (ROS) in primary cultured rat cortical neurons. nih.gov Similarly, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives demonstrate antioxidant properties by reducing intracellular ROS levels and protecting neuronal cells from catechol-induced oxidative stress and cell death. mdpi.com
Conversely, in cancer cell lines, other benzofuran derivatives act as pro-oxidants, increasing oxidative stress to induce cell death. encyclopedia.pub Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to increase ROS generation and lipid peroxidation in HepG2 and A549 cells, contributing to their cytotoxic effects. encyclopedia.pubrsc.org This pro-oxidative mechanism suggests that these compounds disrupt the redox homeostasis in cancer cells, leading to an accumulation of ROS that triggers downstream death pathways. encyclopedia.pub
Benzofuran-based compounds have been shown to modulate inflammatory pathways by inhibiting the release of key cytokines and inflammatory mediators in vitro. encyclopedia.pubmdpi.com Halogenated benzofuran derivatives were observed to decrease the secretion of interleukin-6 (IL-6) in cancer cell lines, with a particularly strong effect noted in HepG2 cells. encyclopedia.pubrsc.org
Further studies with other benzofuran-containing scaffolds confirm these anti-inflammatory properties. Spiroindolone analogues bearing a benzofuran moiety were identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and IL-6 release. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, a piperazine/benzofuran hybrid compound significantly inhibited the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. mdpi.com This inhibition led to the dose-dependent downregulation of pro-inflammatory mediators, including nitric oxide (NO), COX-2, TNF-α, and IL-6. mdpi.com
Structure-Activity Relationship (SAR) Elucidation at the Molecular Interaction Level
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. researchgate.netscienceopen.com Structure-activity relationship (SAR) studies have elucidated several key structural features that govern their interactions at the molecular level.
Role of the Carboxylic Acid Group: The presence of a free carboxylic acid at the C-2 position is critical for the inhibitory mechanism against certain enzymes. For prostaglandin synthase (COX), a free carboxyl group is essential for the time-dependent, irreversible inhibition of the enzyme. nih.gov Similarly, for carbonic anhydrase inhibition, the benzoic acid moiety provides a key anchoring point within the active site, with derivatives lacking this feature showing significantly reduced potency. nih.gov
Influence of Halogenation: The introduction of halogen atoms, such as chlorine or bromine, into the benzofuran ring system significantly enhances cytotoxic and anticancer activity. nih.govmdpi.com A study on brominated benzofuran derivatives found that the presence of bromine on a methyl or acetyl group increased cytotoxicity. researchgate.net Specifically for the target compound, the 6-chloro substitution is anticipated to contribute significantly to its biological activity profile. In the context of COX inhibition, a chlorine atom can make critical contact with residues like Arg120 and Tyr355 at the entrance of the catalytic domain, influencing binding and selectivity. nih.govresearchgate.net
Impact of Other Substitutions: The substitution pattern elsewhere on the scaffold also dictates activity and selectivity. For carbonic anhydrase inhibitors, linking the benzofuran core to a benzoic acid via a ureido linker was found to be effective. nih.gov In a series of neuroprotective benzofuran-2-carboxamides, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of an attached phenyl ring were important for potent anti-excitotoxic and ROS scavenging activities. nih.gov Furthermore, the inclusion of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compounds. nih.gov
Impact of Substituent Modifications on Molecular Recognition and Affinity
The molecular architecture of this compound and its analogs plays a pivotal role in their interaction with biological targets. The specific placement of substituents on the benzofuran scaffold significantly influences their molecular recognition and binding affinity. Research into related benzofuran derivatives highlights the importance of these modifications in defining their pharmacological profiles.
The introduction of a chlorine atom at the C6 position of the benzofuran ring is a key modification. Halogenation, in general, has been shown to enhance the biological activities of various heterocyclic compounds. In the context of benzofuran derivatives, chlorine, being an electron-withdrawing group, can alter the electronic distribution of the aromatic system. This can lead to more favorable electrostatic interactions with the amino acid residues within the binding pocket of a target protein. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability, potentially leading to better target engagement within the cell.
The carboxylic acid moiety at the C2 position is a significant feature for molecular recognition. This group can act as a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues such as arginine, lysine, and histidine in a protein's active site. The acidic nature of this group also means it can exist in its carboxylate form at physiological pH, enabling ionic interactions with positively charged residues, which can substantially increase binding affinity.
Studies on analogous benzofuran structures have demonstrated that the nature and position of substituents are critical for activity. For instance, research on different halogenated benzofuran derivatives has shown that both the type of halogen and its location on the benzofuran ring can dramatically alter cytotoxicity and target selectivity in cancer cell lines. Similarly, modifications to the substituent at the C2 position, such as esterification of the carboxylic acid, can modulate the compound's activity, underscoring the importance of this group in target interaction.
The following table summarizes the potential impact of key substituents on the molecular interactions of this compound, based on general principles observed in related compounds.
| Substituent | Position | Potential Impact on Molecular Interactions |
| Chlorine | C6 | Alters electronic distribution, enhances electrostatic interactions, increases lipophilicity. |
| Methyl Group | C3 | Participates in hydrophobic (van der Waals) interactions with nonpolar protein residues. |
| Carboxylic Acid | C2 | Acts as a hydrogen bond donor/acceptor, forms ionic interactions with positively charged residues. |
Identification of Key Pharmacophoric Features for Specific Target Engagement
A pharmacophore model for a specific biological target outlines the essential three-dimensional arrangement of functional groups required for optimal molecular recognition and binding. For this compound and its analogs, several key pharmacophoric features can be identified that are likely crucial for specific target engagement.
Derivatization Strategies and Scaffold Modification of 6 Chloro 3 Methyl 1 Benzofuran 2 Carboxylic Acid for Diversification and Enhanced Research Utility
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is a primary site for modification through well-established esterification and amidation reactions. These transformations are fundamental for creating a diverse range of derivatives with altered polarity, solubility, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven reaction, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com
Alternative methods offer milder conditions and may be suitable for more sensitive substrates. For instance, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be used to activate the carboxylic acid, facilitating reaction with an alcohol. Another approach is the O-methylation using reagents like dimethyl carbonate, which provides a greener alternative to traditional methylating agents. organic-chemistry.org
Amidation: Amidation of the carboxylic acid moiety introduces a key functional group prevalent in many biologically active molecules. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions, which is advantageous when working with complex or delicate amine partners. core.ac.uk These methods have been successfully applied to synthesize a variety of (2-hydroxy-1,1-dimethylethyl)amides of substituted benzofuran-2-carboxylic acids. researchgate.netscribd.com
The following table summarizes common reagents for these transformations:
| Transformation | Reagent/Method | Reactant | Product |
| Esterification | Fischer-Speier (Acid catalyst) | Alcohol (e.g., Methanol, Ethanol) | Ester |
| Coupling Agent (e.g., DCC, EDC) | Alcohol | Ester | |
| O-methylation | Dimethyl Carbonate | Methyl Ester | |
| Amidation | Acyl Chloride Formation (e.g., SOCl₂) | Amine (Primary or Secondary) | Amide |
| Peptide Coupling (e.g., HATU, EDC) | Amine (Primary or Secondary) | Amide |
Halogenation and Alkylation of the Benzofuran (B130515) Ring System and Side Chains
Further diversification can be achieved by modifying the benzofuran ring and the C3-methyl group.
Halogenation: The introduction of additional halogen atoms onto the benzofuran scaffold can significantly influence the electronic properties and lipophilicity of the molecule, often enhancing biological activity. nih.gov Direct halogenation of the aromatic ring can be achieved using various reagents. For example, chlorination can be performed by passing chlorine gas, generated in situ from the reaction of potassium permanganate (B83412) and hydrochloric acid, through a solution of the benzofuran derivative. nih.gov Bromination can be accomplished by treating the compound with a solution of bromine in a suitable solvent like chloroform. nih.gov The position of substitution (C4, C5, or C7) is directed by the existing substituents on the benzene (B151609) ring.
Halogenation can also occur on the C3-methyl side chain. For instance, radical-mediated halogenation using N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom to the methyl group, creating a reactive handle for further functionalization.
Alkylation: Alkylation reactions can introduce new carbon-carbon bonds, adding complexity to the scaffold. Friedel-Crafts alkylation on the electron-rich benzofuran ring could potentially introduce alkyl groups, although regioselectivity can be a challenge. More modern cross-coupling methods, such as Suzuki or Stille couplings, could be employed if a suitable handle (e.g., a bromo or triflate group) is first introduced onto the ring.
The table below outlines potential strategies for these modifications:
| Transformation | Position | Reagent/Method | Potential Product |
| Halogenation | Benzene Ring (C4, C5, C7) | Cl₂ (in situ) | Dichloro-derivative |
| Benzene Ring (C4, C5, C7) | Br₂ in CHCl₃ | Bromo-chloro-derivative | |
| Side Chain (C3-Methyl) | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)-derivative | |
| Alkylation | Benzene Ring (C4, C5, C7) | Friedel-Crafts (Alkyl halide + Lewis Acid) | Alkylated benzofuran |
Introduction of Diverse Chemical Moieties for Library Synthesis and Functional Exploration
The synthesis of a chemical library based on the 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid scaffold involves systematically applying derivatization reactions to generate a large set of structurally related compounds. The primary functionalization handles are the carboxylic acid and the aromatic ring system.
By combining the esterification and amidation strategies from section 6.1 with a diverse set of commercially available alcohols and amines, a large library of esters and amides can be rapidly assembled. This approach allows for the systematic exploration of how changes in the size, polarity, and hydrogen-bonding capacity of the C2-substituent affect the molecule's properties.
Furthermore, more complex heterocyclic moieties can be introduced. For example, the synthesis of benzofuran derivatives containing oxadiazole and pyrazole (B372694) rings has been reported as a strategy to generate compounds with potential antimicrobial activity. nih.gov This can be achieved by using the carboxylic acid to form an intermediate that can then undergo cyclization with appropriate reagents, such as hydrazines or hydroxylamine, to build the new heterocyclic ring. A one-pot reaction involving a precursor, ethyl 2-chloromethyl-quinoline-3-carboxylate, with various substituted salicylaldehydes has been used to generate a library of complex benzofuran-quinoline hybrids. nih.gov
Design and Synthesis of Chemical Probes for Biological Target Identification and Assay Development
Chemical probes are specialized molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. muni.cz The this compound scaffold can serve as the core of a chemical probe. The design process involves incorporating three key features:
A binding moiety: The core benzofuran scaffold itself, or a derivative with optimized affinity for the biological target.
A reactive or reporter group: This could be a photo-affinity label for covalently linking to the target, a fluorescent dye (fluorophore) for visualization, or a tag like biotin (B1667282) for affinity purification.
A linker: A chemical chain that connects the binding moiety to the reporter group without interfering with the binding interaction.
The carboxylic acid at the C2 position is an ideal handle for attaching a linker. For example, the acid can be amidated with a diamine, leaving a terminal amino group that can then be coupled to a reporter molecule (e.g., an NHS-ester of a fluorophore or biotin). The design of such probes also requires the synthesis of a structurally similar but biologically inactive negative control to ensure that observed effects are due to specific target engagement. muni.cz
Chemo- and Regioselective Functionalization of the Benzofuran Scaffold
Achieving chemo- and regioselectivity is critical when multiple reactive sites exist on a molecule. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.
For the this compound scaffold, the carboxylic acid is generally the most reactive site for nucleophilic attack (after activation), allowing for chemoselective esterification or amidation without affecting the rest of the molecule.
Regioselective functionalization of the benzofuran ring itself, particularly the benzene portion, is more challenging but can be achieved using modern synthetic methods. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for precise, regioselective modifications. researchgate.netrsc.org For example, rhodium(III)-catalyzed C-H functionalization can be directed by a nearby functional group to install new substituents at a specific C-H bond. researchgate.netnih.gov By temporarily installing a directing group on the scaffold, it may be possible to selectively functionalize the C7 or C5 positions of the benzofuran ring, overcoming the inherent electronic biases of the substituted ring system. This allows for the synthesis of specific isomers that would be difficult to access through classical electrophilic aromatic substitution. oregonstate.edu
Potential Research Applications of 6 Chloro 3 Methyl 1 Benzofuran 2 Carboxylic Acid Beyond Biological Systems
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The benzofuran (B130515) nucleus is a prevalent scaffold in a multitude of natural products and pharmacologically active compounds. niscair.res.inacs.orgnih.gov Consequently, functionalized benzofurans like 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid are valuable intermediates in the synthesis of more complex molecular architectures. The carboxylic acid group at the 2-position is a particularly useful handle for synthetic transformations.
This functional group can be readily converted into a variety of other groups, such as esters, amides, or acid chlorides, facilitating the construction of larger molecules. For instance, benzofuran-2-carboxylic acids have been utilized in the synthesis of novel 1,2,3-triazole derivatives through multi-step procedures involving the formation of a propargyl ester followed by a click reaction. niscair.res.in Similarly, the core structure is integral to building complex heterocyclic systems, such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. researchgate.netbeilstein-journals.org
The presence of the chlorine atom on the benzene (B151609) ring and the methyl group on the furan (B31954) ring provides additional sites for modification and influences the reactivity of the entire molecule. The chloro-substituent, in particular, can be a site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This versatility makes the compound a strategic building block for creating libraries of complex organic molecules for various screening purposes.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Carboxylic Acid | Esterification | Benzofuran-2-carboxylate Esters |
| Carboxylic Acid | Amide Coupling | Benzofuran-2-carboxamides |
| Carboxylic Acid | Reduction | (Benzofuran-2-yl)methanols |
| Chloro Group | Suzuki Coupling | Aryl-substituted Benzofurans |
| Chloro Group | Buchwald-Hartwig Amination | Amino-substituted Benzofurans |
Exploration in Materials Science for Optoelectronic or Photophysical Properties
Benzofuran and its derivatives are known to possess interesting photophysical properties, making them candidates for investigation in materials science. researchgate.net The extended π-conjugated system of the benzofuran ring can absorb and emit light, and these properties can be tuned by the introduction of various substituents. researchgate.netpsu.edu
Studies on related benzofuran structures have shown that modifications to the ring system can significantly impact their fluorescence and absorption spectra. For example, fusing a furan ring to a pyrene (B120774) chromophore results in a bathochromic (red-shift) effect on its photophysical properties. researchgate.net The nature of the substituent is critical; while benzofuran annulation can enhance quantum yield, the addition of a methyl group has been observed to reduce it in certain contexts. researchgate.net
This compound combines an electron-withdrawing chloro group, an electron-donating methyl group, and a π-conjugating carboxylic acid group. This specific combination of substituents is expected to modulate the electronic structure and energy levels of the benzofuran core, potentially leading to unique optoelectronic or photophysical characteristics. Research in this area could explore its use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or other functional organic materials. worldscientific.comresearchgate.net
Application as a Chemical Standard or Analytical Probe in Advanced Chromatography and Mass Spectrometry
In analytical chemistry, the availability of well-characterized, high-purity chemical standards is crucial for the development and validation of analytical methods. Given its stable, crystalline nature and distinct molecular weight, this compound is a suitable candidate for use as an analytical standard.
It could be used for the identification and quantification of related benzofuran derivatives in various matrices. For example, a related compound, benzofuran-6-carboxylic acid, is utilized as a key component in a high-performance liquid chromatography (HPLC) detection method. chemicalbook.com Furthermore, benzofuran-based derivatization reagents have been developed for the analysis of carboxylic acids by HPLC-electrospray ionization mass spectrometry (ESI-MS), highlighting the utility of this scaffold in enhancing detection sensitivity and chromatographic separation. nih.gov Therefore, this compound could serve as a reference compound in metabolomics, environmental analysis, or quality control where structurally similar compounds are targeted.
Contribution to Fundamental Understanding of Heterocyclic Reactivity and Aromaticity
The benzofuran ring system is a classic example of an "electron-rich" or "π-excessive" heteroaromatic compound. rsc.org The fusion of the benzene and furan rings results in a complex electronic structure where the reactivity is modulated compared to simple furan. rsc.org Studying the chemical behavior of specifically substituted benzofurans provides valuable data for understanding the fundamental principles of aromaticity and heterocyclic reactivity.
Electrophilic aromatic substitution in benzofuran shows distinct regioselectivity, which is influenced by the heteroatom and the stability of the resulting intermediates (sigma complexes). echemi.com The substitution pattern of this compound presents a compelling case for such fundamental studies. The molecule contains:
An electron-withdrawing chloro group on the benzene ring.
An electron-donating methyl group on the furan ring.
A π-conjugating and electron-withdrawing carboxylic acid group on the furan ring.
Future Research Directions and Unexplored Avenues for 6 Chloro 3 Methyl 1 Benzofuran 2 Carboxylic Acid
Development of More Efficient, Economical, and Environmentally Benign Synthetic Routes
The synthesis of the benzofuran (B130515) nucleus is a well-explored area of organic chemistry, yet the pursuit of more efficient and sustainable methods remains a priority. nih.govrsc.org Current synthetic strategies often rely on transition-metal catalysts, such as palladium and copper, in reactions like Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org While effective, these methods can involve costly catalysts, harsh reaction conditions, and generate hazardous waste.
Future research should focus on developing "green" synthetic protocols. This includes the exploration of one-pot syntheses that reduce intermediate workup steps, the use of environmentally friendly solvents like deep eutectic solvents (DES), and the development of catalyst-free methods. nih.govacs.org For instance, a reported green approach for benzofuran derivatives involves a one-pot reaction using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol-based DES, achieving good to excellent yields. acs.org Further investigation could adapt these principles specifically for the synthesis of 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid, potentially improving yield, reducing cost, and minimizing environmental impact.
| Synthetic Strategy | Current Limitations | Future Direction/Improvement |
| Transition-Metal Catalysis (e.g., Pd, Cu) | High cost of catalysts, potential for metal contamination, often requires harsh conditions. | Development of reusable nanocatalysts, exploration of more abundant and less toxic metal catalysts (e.g., iron, zinc). researchgate.net |
| Multi-Step Synthesis | Time-consuming, lower overall yield due to multiple steps, increased solvent and reagent waste. | Design of one-pot or domino reactions to construct the core structure in a single operation. nih.gov |
| Use of Conventional Solvents | Reliance on volatile and often toxic organic solvents (e.g., toluene, DMF). | Replacement with green solvents such as water, supercritical fluids, or deep eutectic solvents (DES). nih.govacs.org |
Deeper Mechanistic Elucidation of in vitro Biological Interactions at the Atomic Level
While benzofuran derivatives are known to exhibit a wide range of biological activities, the precise molecular mechanisms are often not fully understood. mdpi.comnih.gov For this compound, future research must move beyond preliminary in vitro screening to detailed mechanistic studies. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its biological targets (e.g., enzymes, receptors).
This atomic-level understanding is crucial for structure-based drug design. For example, if the compound is found to be an enzyme inhibitor, crystallographic data can reveal the specific amino acid residues it interacts with in the active site. This information allows for the rational design of new derivatives with improved potency and selectivity by modifying the compound's structure to enhance these key interactions. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental techniques by predicting binding affinities and exploring the dynamic behavior of the compound-target complex over time. mdpi.com
| Technique | Objective | Potential Insight for this Compound |
| X-ray Crystallography / Cryo-EM | Determine the 3D structure of the compound bound to its biological target. | Identify key binding interactions (hydrogen bonds, hydrophobic interactions) and the exact binding pocket. |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding (enthalpy, entropy). | Provide a complete thermodynamic profile of the interaction, guiding optimization of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement and stability of the compound-target complex. | Reveal conformational changes upon binding and assess the stability of the interaction over time. |
| Nuclear Magnetic Resonance (NMR) | Study structural and dynamic information in solution. | Confirm binding and map the interaction surface on the target protein. rroij.com |
Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comresearchgate.net These technologies can process vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov For this compound, AI/ML can be applied in several transformative ways.
Generative models can design novel derivatives in silico by suggesting modifications to the parent structure that are predicted to enhance biological activity or improve pharmacokinetic properties. nih.gov Predictive models, trained on large databases of chemical reactions, can forecast the outcomes of synthetic steps, identify optimal reaction conditions, and even propose entirely new synthetic routes, thereby accelerating the development of more efficient syntheses. researchgate.netearth.com This data-driven approach can significantly reduce the time and cost associated with the traditional trial-and-error cycle of drug discovery. mdpi.com
| AI/ML Application | Function | Benefit for this Compound's Research |
| Generative Chemistry | Design novel molecules with desired properties. | Create a virtual library of derivatives with potentially higher efficacy or better safety profiles for targeted synthesis. nih.gov |
| Retrosynthesis Prediction | Propose synthetic pathways for a target molecule. | Identify more efficient, cost-effective, or greener routes for synthesis. nih.gov |
| Reaction Outcome Prediction | Predict the yield and products of a chemical reaction under specific conditions. | Optimize reaction conditions to maximize yield and minimize byproducts, reducing experimental workload. researchgate.net |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predict the activity of new derivatives before they are synthesized, prioritizing the most promising candidates. researchgate.net |
Exploration of Novel Non-Biological Research Domains for Compound Utility
The utility of benzofuran derivatives is not limited to medicine. nih.gov The unique electronic and photophysical properties of the benzofuran scaffold make it a candidate for applications in materials science and agricultural chemistry. Future research should explore the potential of this compound and its derivatives in these non-biological fields.
In materials science, benzofuran-containing compounds have been investigated for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. acs.org The specific substitutions on the benzofuran ring can be tuned to modulate properties like fluorescence, conductivity, and charge transport. In agriculture, the inherent biological activity of the benzofuran core suggests potential applications as herbicides, fungicides, or insecticides. medcraveonline.com A systematic investigation into these areas could unlock entirely new applications and value for this class of compounds.
Establishment of Collaborative Research Initiatives for Comprehensive Compound Characterization and Data Archiving
To maximize the scientific value of this compound and its analogs, a move towards more collaborative and open research is essential. The establishment of collaborative initiatives can pool resources and expertise from different institutions and disciplines, including chemistry, biology, and data science. nih.gov
A central component of such an initiative would be the creation of a comprehensive, publicly accessible database. This database would archive all known data for the compound, including synthetic protocols, physicochemical properties, spectral data (NMR, IR, MS), and results from biological assays. rsc.orgepa.gov Adhering to FAIR data principles (Findable, Accessible, Interoperable, and Reusable) would ensure that the data is well-organized, standardized, and easily utilized by other researchers, preventing duplicative efforts and fostering new collaborations. rsc.orgnfdi4chem.de Such platforms can accelerate the pace of discovery by allowing researchers to build upon previous work more effectively. nih.gov
| Initiative/Platform | Purpose | Impact on Research |
| Open Science Consortium | Foster collaboration between academic and industrial partners. | Accelerate research through shared resources, expertise, and risk. nih.gov |
| Centralized Compound Database | Archive and standardize all chemical and biological data. uva.nl | Enhance data reproducibility, prevent redundant experiments, and facilitate meta-analyses. rsc.org |
| Standardized Data Formats | Implement community-accepted formats for chemical and biological data (e.g., JCAMP-DX, SDF). nfdi4chem.de | Ensure data is interoperable between different software and platforms, enabling large-scale data mining. |
| Public Compound Libraries | Make physical samples of the compound and its derivatives available to the wider research community. | Lower the barrier to entry for new research projects and encourage diverse applications. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid, and what key reaction conditions are involved?
- Methodological Answer : A typical synthesis involves halogenation and alkylation steps. For example, NaH in THF (0°C) is used as a base to deprotonate intermediates, followed by coupling reactions with benzyloxy or methoxy groups . Anhydride-mediated esterification (e.g., propionic or valeric anhydride) under reflux conditions can introduce acyloxymethyl side chains, with subsequent hydrolysis to yield carboxylic acid derivatives . Purification often employs crystallization using solvents like CHCl₃/petroleum ether (yields: 60–80%) .
Q. What spectroscopic techniques are typically employed to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and confirm regiochemistry. For instance, singlet peaks at δ 8.94 ppm (¹H NMR) correspond to aromatic protons in the benzofuran ring .
- IR Spectroscopy : Bands at ~1740 cm⁻¹ (C=O lactone) and ~1690 cm⁻¹ (C=O carboxylic acid) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of chlorination and methylation in benzofuran-2-carboxylic acid derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups. For example:
- Chlorination : Electron-withdrawing groups (e.g., -COOH) direct electrophilic substitution to the 6-position. Use of Lewis acids (e.g., FeCl₃) enhances selectivity .
- Methylation : Alkyl halides in basic conditions (e.g., NaH/THF) target the 3-position via steric and electronic effects . Computational modeling (DFT) can predict reactive sites to guide experimental design .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data for benzofuran derivatives?
- Methodological Answer :
- Validation Techniques :
- Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra .
- Check for impurities via HPLC (≥95% purity threshold) and repeat crystallization .
- Case Study : In compound 3g (), deviations in ¹³C NMR signals were resolved by identifying solvent effects and tautomeric forms .
Q. How can cascade reaction strategies, such as [3,3]-sigmatropic rearrangements, be applied to synthesize complex benzofuran-based natural products?
- Methodological Answer : Cascade reactions improve efficiency by combining multiple steps. Example workflow:
- Step 1 : [3,3]-Sigmatropic rearrangement of allyl aryl ethers forms benzofuran intermediates .
- Step 2 : Aromatization via oxidative conditions (e.g., DDQ) stabilizes the fused ring system .
- Key Conditions : Use dry THF, NaH dispersion, and inert atmosphere (N₂/Ar) to prevent side reactions .
Key Notes for Experimental Design
- Contradiction Analysis : Conflicting yields in anhydride reactions ( vs. 8) may arise from solvent polarity or anhydride reactivity. Test multiple anhydrides (e.g., propionic vs. valeric) under identical conditions.
- Stability Considerations : Monitor degradation in indoor environments (humidity/light) using microspectroscopic imaging ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
